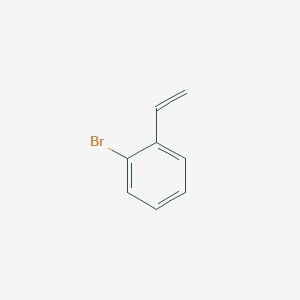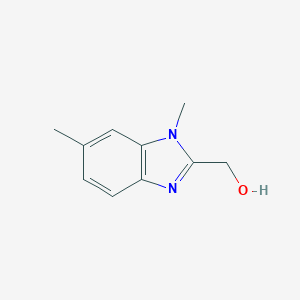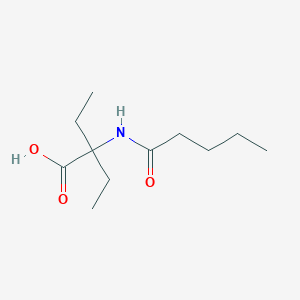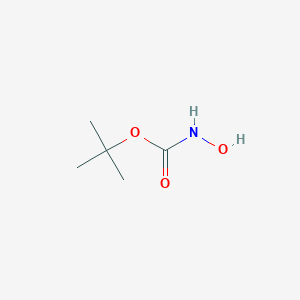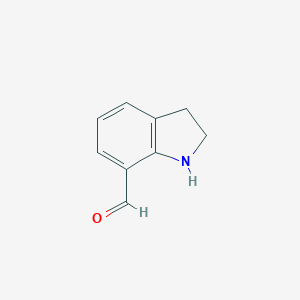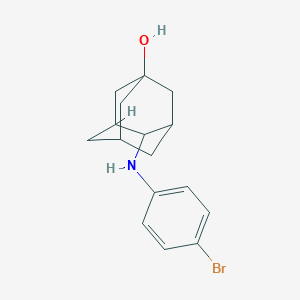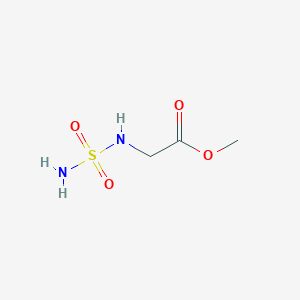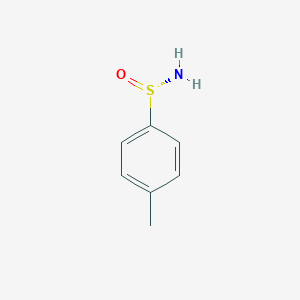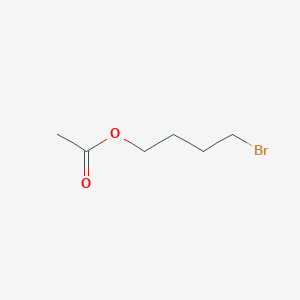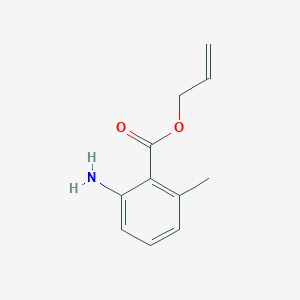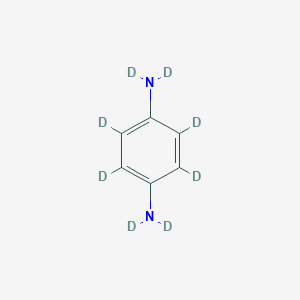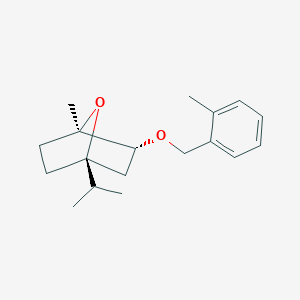
シンメチリン
概要
説明
Cinmethylin is a selective, pre-emergence herbicide developed by Shell Chemical Company and commercialized in 1982. It is primarily used to control annual grasses and broad-leaved weeds in crops such as rice, soybeans, and cereals. Cinmethylin works by inhibiting the biosynthesis of fatty acids, which are essential for the growth and development of weeds .
科学的研究の応用
Cinmethylin has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture. In chemistry, it is used as a model compound to study the inhibition of fatty acid biosynthesis. In biology, it is used to investigate the effects of herbicides on plant growth and development. In agriculture, cinmethylin is widely used to control weeds in various crops, improving crop yield and quality .
作用機序
Target of Action
Cinmethylin primarily targets the Fatty Acid Thioesterase (FAT) proteins in plants . FAT proteins play a crucial role in plant lipid biosynthesis by mediating the release of fatty acids (FA) from their site of synthesis in the plastids for subsequent formation of glycerolipids and very long chain fatty acids at the endoplasmic reticulum .
Mode of Action
Cinmethylin interacts with its target, the FAT proteins, by binding to them . This binding inhibits the activity of the FAT proteins, thereby disrupting the normal process of fatty acid biosynthesis in the plant cells . The inhibition of FAT proteins by Cinmethylin is a unique mode of action that differentiates it from other lipid biosynthesis inhibitor herbicides .
Biochemical Pathways
The inhibition of FAT proteins by Cinmethylin affects the biochemical pathway of lipid biosynthesis in plants . This disruption leads to a decrease in the levels of both saturated and unsaturated free fatty acids in the plant . The affected biochemical pathway and its downstream effects are distinct from those of other lipid biosynthesis inhibitor herbicides .
Pharmacokinetics
Cinmethylin is absorbed by the roots of plants and must be metabolized into a 1,4-cineole-like intermediate for it to inhibit asparagine synthetase .
Result of Action
The result of Cinmethylin’s action is the disruption of cell membrane production in the weed, which inhibits the weed’s growth . This leads to the death of the weed, making Cinmethylin an effective tool for weed resistance management .
Action Environment
The action, efficacy, and stability of Cinmethylin can be influenced by environmental factors. For instance, its volatility can affect the amount of the compound that reacts with the site of inhibition . Moreover, it may be persistent in both soil and aquatic systems, indicating its potential environmental impact .
生化学分析
Biochemical Properties
These enzymes play a crucial role in plant lipid biosynthesis by mediating the release of fatty acids from their site of synthesis in the plastids for subsequent formation of glycerolipids and very long chain fatty acids at the endoplasmic reticulum .
Cellular Effects
Cinmethylin has been shown to have a significant impact on various types of cells and cellular processes. It is mainly absorbed by the roots and partly by the stems and leaves, and kills weeds by inhibiting cell division at the root growth points . It has been found to have good herbicidal efficacy against several grass weeds .
Molecular Mechanism
Cinmethylin exerts its effects at the molecular level by inhibiting the activity of fatty acid thioesterases, a mechanism that differs from that of other lipid synthesis inhibitors . This inhibition leads to a depletion of both saturated and unsaturated free fatty acids in the plant .
Temporal Effects in Laboratory Settings
Cinmethylin at a dose of 400 g ha−1 controls herbicide-susceptible and multiple-resistant Lolium rigidum, with a reduction of >85% in plant emergence and 90% in aboveground biomass . It provides effective control of a large number of field populations of Lolium rigidum with evident resistance to tri uralin .
Metabolic Pathways
Cinmethylin is involved in the lipid biosynthesis pathway in plants, specifically interacting with fatty acid thioesterases . These enzymes mediate the release of fatty acids from their site of synthesis in the plastids for subsequent formation of glycerolipids and very long chain fatty acids at the endoplasmic reticulum .
Transport and Distribution
Cinmethylin is mainly absorbed by the roots and partly by the stems and leaves . Based on its chemical properties, it is non-mobile and would not be expected to leach to groundwater .
Subcellular Localization
Given its role in lipid biosynthesis and its interaction with fatty acid thioesterases, it is likely that it localizes to the plastids where these enzymes are found .
準備方法
Synthetic Routes and Reaction Conditions: Cinmethylin is synthesized by adding a benzyl ether moiety to the C2 position of 1,4-cineole. The synthesis involves several steps, including the Sharpless asymmetric dihydroxylation of α-terpinene to obtain optically active cinmethylin. The reaction conditions typically involve the use of reagents such as osmium tetroxide and potassium ferricyanide .
Industrial Production Methods: Industrial production of cinmethylin involves the large-scale synthesis of the compound using similar synthetic routes as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for herbicidal activity .
化学反応の分析
Types of Reactions: Cinmethylin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its herbicidal activity and environmental degradation.
Common Reagents and Conditions: Common reagents used in the reactions involving cinmethylin include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed: The major products formed from the reactions of cinmethylin include its metabolites, which are less active or inactive compared to the parent compound. These metabolites are formed through processes such as hydroxylation and demethylation .
類似化合物との比較
Cinmethylin is unique compared to other herbicides due to its specific mode of action and chemical structure. Similar compounds include other fatty acid biosynthesis inhibitors such as acetolactate synthase inhibitors and acetyl-CoA carboxylase inhibitors. cinmethylin stands out due to its high efficacy against a broad spectrum of weeds and its relatively low environmental impact .
List of Similar Compounds:- Acetolactate synthase inhibitors
- Acetyl-CoA carboxylase inhibitors
- 1,4-cineole derivatives
Cinmethylin’s unique properties and effectiveness make it a valuable tool in modern agriculture for weed management and crop protection.
特性
CAS番号 |
87818-31-3 |
|---|---|
分子式 |
C18H26O2 |
分子量 |
274.4 g/mol |
IUPAC名 |
(1R,2R,4S)-1-methyl-2-[(2-methylphenyl)methoxy]-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C18H26O2/c1-13(2)18-10-9-17(4,20-18)16(11-18)19-12-15-8-6-5-7-14(15)3/h5-8,13,16H,9-12H2,1-4H3/t16-,17-,18+/m1/s1 |
InChIキー |
QMTNOLKHSWIQBE-KURKYZTESA-N |
SMILES |
CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C |
異性体SMILES |
CC1=CC=CC=C1CO[C@@H]2C[C@@]3(CC[C@]2(O3)C)C(C)C |
正規SMILES |
CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C |
沸点 |
313.0 °C |
Key on ui other cas no. |
87818-31-3 |
ピクトグラム |
Irritant; Environmental Hazard |
溶解性 |
2.30e-04 M |
同義語 |
(1R,2S,4S)-rel-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-7-oxabicyclo[2.2.1]heptane; exo-(±)-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)_x000B_methoxy]-7-oxabicyclo[2.2.1]heptane; Cinch; SD 95481; |
蒸気圧 |
7.57e-05 mmHg |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cinmethylin inhibits fatty acid biosynthesis by targeting acyl-ACP thioesterase (FAT) enzymes. [, , , ] FAT enzymes are essential for the liberation of free fatty acids from acyl carrier protein (ACP), a crucial step in fatty acid biosynthesis. This inhibition disrupts lipid metabolism and ultimately leads to plant death.
A: FAT inhibition by cinmethylin leads to a decrease in fatty acid content, particularly in sensitive species like Lemna aequinoctialis. [] This disruption of lipid metabolism can impact various cellular processes, including membrane formation, energy production, and signaling pathways. The observed growth inhibition, photobleaching, and arrest of meristematic growth are likely consequences of these disrupted processes. []
A: Cinmethylin has the molecular formula C18H26O2 and a molecular weight of 274.4 g/mol. It is a benzyl ether derivative of the natural monoterpene 1,4-cineole. [, , ]
ANone: While the provided research doesn't delve into specific spectroscopic details, cinmethylin's structure can be confirmed using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.
A: Cinmethylin's efficacy can be influenced by soil moisture. Research indicates that application to dry soil, followed by irrigation, generally results in better weed control. [] Excessive irrigation after application to dry soil can increase crop injury. [] This highlights the importance of carefully considering soil moisture and irrigation practices for optimal weed control and crop safety.
A: Yes, soil type can significantly influence cinmethylin's performance. Research shows that its efficacy against downy brome is negatively correlated with soil organic matter content. [] Additionally, cinmethylin demonstrates better efficacy in sandy soils compared to finer textured soils. [] This emphasizes the need to adjust application rates and strategies based on the specific soil characteristics of the target field.
A: Cinmethylin itself is not a catalyst. It acts as an inhibitor of the enzyme FAT, thereby disrupting the catalytic activity of this enzyme in fatty acid biosynthesis. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)-](/img/structure/B128955.png)


